1,3-dithiepane chemical structure and thermodynamic properties
1,3-dithiepane chemical structure and thermodynamic properties
An In-Depth Technical Guide to 1,3-Dithiepane: Structural Dynamics, Thermodynamics, and Synthetic Methodologies
Executive Summary For decades, 1,3-dithianes (six-membered rings) have dominated organic synthesis as reliable acyl anion equivalents and protecting groups. However, the seven-membered homologue, 1,3-dithiepane (CAS No. 6008-52-2)[1], offers a distinct thermodynamic and conformational profile that is increasingly relevant in the synthesis of medium-sized S,S-heterocycles and advanced drug development. This whitepaper provides a rigorous analysis of the structural chemistry, quantum mechanical properties, and field-proven synthetic protocols for 1,3-dithiepane and its derivatives.
Structural Chemistry & Conformational Dynamics
Unlike the rigid chair conformation of 1,3-dithianes, 1,3-dithiepane (C5H10S2) exhibits a highly flexible, seven-membered heterocyclic architecture. Crystallographic studies and Hirshfeld surface analyses reveal that the 1,3-dithiepane ring predominantly adopts a distorted chair conformation [2].
The introduction of two sulfur atoms into the seven-membered ring significantly alters the transannular strain typically observed in cycloheptanes. The longer C–S bonds (typically ranging from 1.733 Å to 1.746 Å) reduce steric crowding across the ring, while the unique polarizability of sulfur accommodates a broader range of S–C–S bond angles[2][3]. This conformational flexibility is critical when designing active pharmaceutical ingredients (APIs) where the heterocycle must adapt to complex enzymatic binding pockets.
Thermodynamic Profile & Quantum Mechanical Properties
The thermodynamic stability of 1,3-dithiepane is governed by the balance between enthalpic stabilization (due to strong C–S bond formation) and the entropic penalty of forming a medium-sized ring. Density Functional Theory (DFT) calculations—specifically at the B3LYP/6-311++G(d,p) level—demonstrate that as the dithioacetal ring size expands from five (dithiolane) to seven (dithiepane), the angular strain decreases due to enhanced conformational flexibility[3].
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps dictate the chemical reactivity of these species. The HOMO-LUMO gap for 1,3-dithiepane derivatives indicates a highly stable electronic configuration, making it less susceptible to premature cleavage under mild conditions compared to acyclic dithioacetals, yet reactive enough to undergo targeted ring expansion[3].
Table 1: Comparative Structural and Thermodynamic Parameters
| Parameter | 1,3-Dithiolane (5-membered) | 1,3-Dithiane (6-membered) | 1,3-Dithiepane (7-membered) |
| Conformation | Envelope / Half-chair | Chair | Distorted Chair[2] |
| Typical C-S Bond Length | ~1.81 Å | ~1.80 Å | ~1.73 - 1.75 Å[2] |
| S-C-S Inner Bond Angle | ~115.7° | ~120.0° | ~126.5° (Flexible)[3] |
| Ring Strain | High (Torsional) | Very Low (Ideal geometry) | Moderate (Transannular) |
| Synthetic Utility | Protection / Deprotection | Umpolung (Acyl Anion) | Ring Expansion / API Scaffolds[4] |
Mechanistic Pathways of Synthesis & Ring Expansion
The synthesis of 1,3-dithiepanes can be achieved via direct dithioacetalization or through the thermodynamically driven ring expansion of smaller precursors. Recently, base-mediated rearrangement of 1,3-dithianyl-substituted propargylamines has emerged as a powerful method to generate medium-sized S,S-heterocycles, including 8- and 10-membered rings, utilizing 1,3-dithiepane intermediates[4].
The following diagram illustrates the logical flow and causality of the two primary synthetic pathways:
Fig 1: Mechanistic workflows for 1,3-dithiepane synthesis via direct cyclization and ring expansion.
Self-Validating Experimental Protocol: Direct Synthesis of 1,3-Dithiepane
To ensure high scientific integrity and reproducibility, the following protocol outlines the direct synthesis of a 1,3-dithiepane derivative via Lewis acid-catalyzed dithioacetalization. This methodology is designed as a self-validating system; each step includes an observable metric to confirm causality and progress.
Reagents & Equipment:
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1,4-Butanedithiol (1.0 equiv)
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Target Aldehyde/Ketone (1.05 equiv)
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Boron trifluoride diethyl etherate (BF3·OEt2) (0.1 equiv)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous NaHCO3
Step-by-Step Methodology:
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Preparation of the Reaction Matrix: Dissolve the carbonyl compound (10 mmol) and 1,4-butanedithiol (10 mmol) in 30 mL of anhydrous DCM under an inert argon atmosphere.
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Causality: Argon prevents the oxidative dimerization of the dithiol into a disulfide, ensuring the nucleophile remains available for the reaction.
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Electrophilic Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add BF3·OEt2 (1 mmol).
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Causality: The Lewis acid coordinates to the carbonyl oxygen, drastically lowering the LUMO energy of the carbonyl carbon. The 0 °C temperature controls the exothermic nucleophilic attack, preventing polymerization.
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Cyclization & Thermodynamic Equilibration: Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the carbonyl starting material and the emergence of a less polar spot (the dithiepane) confirms the conversion of the hemithioacetal intermediate into the thermodynamically stable cyclic product.
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Quenching & Reversibility Prevention: Pour the reaction mixture into 50 mL of ice-cold saturated aqueous NaHCO3.
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Causality: The basic aqueous quench neutralizes the Lewis acid catalyst immediately. Because dithioacetal formation is an equilibrium process, removing the acid prevents the reverse hydrolysis reaction during workup.
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Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 1,3-dithiepane.
Applications in Advanced Drug Development
The distinct thermodynamic properties of 1,3-dithiepanes make them highly valuable in modern medicinal chemistry. While 1,3-dithianes are notoriously difficult to hydrolyze (often requiring toxic mercury(II) salts or harsh oxidative conditions), the slightly higher transannular strain of the seven-membered 1,3-dithiepane ring alters its cleavage kinetics. This allows researchers to utilize 1,3-dithiepanes as orthogonal protecting groups that can be removed under milder, highly specific conditions without disturbing other sensitive functional groups on a complex API scaffold. Furthermore, their use as intermediates in generating larger (8- to 10-membered) sulfur-containing heterocycles provides access to novel chemical space for targeting challenging protein-protein interactions[4].
References
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Base-Mediated Rearrangement of α-Dithioacetyl Propargylamines via Expansion of Dithioacetyl Ring: Synthesis of Medium-Sized S,S-Heterocycles. Organic Letters - ACS Publications. Available at:[Link]
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(IUCr) Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. International Union of Crystallography. Available at:[Link]
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A DFT-Based Study of Cyclic Trithiocarbonate Linkage on the Structural Reactivities of Biologically Potent Substituted Cyclic Trithiocarbonates. Chemistry & Biology Interface. Available at:[Link]
